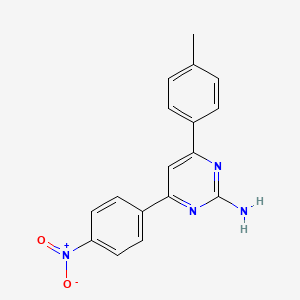
4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine, also known as 4-MNP, is an organic compound that is widely used in scientific research due to its unique properties. 4-MNP has a range of applications in various fields, from biochemistry to drug discovery.
Applications De Recherche Scientifique
4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has a range of applications in scientific research, including drug discovery, biochemistry, and molecular biology. In drug discovery, 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been used to identify novel small molecules that can be used as potential drug candidates. In biochemistry, 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been used to study enzyme-catalyzed reactions and to determine the kinetic parameters of enzymes. In molecular biology, 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been used to study protein-ligand interactions and to determine the binding affinity of proteins for their ligands.
Mécanisme D'action
The mechanism of action of 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed that 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine interacts with proteins and enzymes to induce a conformational change in the protein or enzyme, which can then lead to a change in the enzyme’s activity or the binding affinity of the protein for its ligands.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine are not yet fully understood. However, it has been observed that 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can induce changes in the activity of enzymes and proteins, as well as changes in the binding affinity of proteins for their ligands.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine in lab experiments is its versatility. 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can be used in a variety of experiments, from drug discovery to biochemistry and molecular biology. However, one limitation of 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is that its effects are not always predictable, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for research involving 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. These include further investigation into the mechanism of action of 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine, as well as further research into the biochemical and physiological effects of 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. Additionally, further research into the potential applications of 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine in drug discovery, biochemistry, and molecular biology could yield valuable insights.
Méthodes De Synthèse
4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is typically synthesized via a two-step process. The first step involves the reaction of 4-methylphenylacetic acid and 4-nitrophenylacetic acid in the presence of a base, such as sodium hydroxide, to form the corresponding amide. The second step involves the reaction of the amide with a suitable reagent, such as an amine, to form the desired 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-11-2-4-12(5-3-11)15-10-16(20-17(18)19-15)13-6-8-14(9-7-13)21(22)23/h2-10H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGFEZSKBBWRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














